molecular formula C11H14O2S B8535449 Methyl 2-methyl-2-(phenylthio)propanoate

Methyl 2-methyl-2-(phenylthio)propanoate

Cat. No.: B8535449
M. Wt: 210.29 g/mol
InChI Key: FJHOXCOFIBXOSC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(phenylthio)propanoate (C${11}$H${14}$O$_2$S) is a sulfur-containing ester characterized by a central quaternary carbon bonded to a methyl group, a phenylthio (SPh) moiety, and a methyl ester group. This compound is synthesized via acid-catalyzed esterification of 2-methyl-2-(phenylthio)propanoic acid with methanol, yielding an 86% isolated product as a white solid (mp 34–37°C) . Key spectroscopic data includes:

  • $^1$H NMR (300 MHz, CDCl$3$): δ 7.51–7.40 (m, 2H), 7.38–7.22 (m, 3H), 3.66 (s, 3H, OCH$3$), 1.49 (s, 6H, C(CH$3$)$2$)
  • IR: Strong carbonyl stretch at 1715 cm$^{-1}$ (C=O) and aromatic C–H bending at 750 cm$^{-1}$ .
    The compound serves as a precursor for sulfoxide and sulfone derivatives via oxidation with m-CPBA, highlighting its utility in redox chemistry .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

methyl 2-methyl-2-phenylsulfanylpropanoate

InChI

InChI=1S/C11H14O2S/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

FJHOXCOFIBXOSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)SC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-Methyl-3-(phenylthio)propanoate (5t)

  • Structure : The phenylthio group is at the β-position (C3) rather than the α-position (C2) as in L22.
  • Properties : Reported as a colorless liquid (14% yield) with distinct $^1$H NMR signals (δ 2.91 ppm, t, J = 7.4 Hz for SCH$_2$) .

Methyl 2-Chloro-2-(phenylthio)propanoate (138)

  • Structure : Chlorine replaces one methyl group on the quaternary carbon.
  • Properties : NMR shows a methine proton (δ 3.80 ppm, q) due to the Cl substituent .
  • Impact : The electron-withdrawing Cl increases electrophilicity at the carbonyl carbon, favoring hydrolysis or nucleophilic attack relative to L22.

Ester Variants

Ethyl 2-Methyl-2-(methylthio)propionate

  • Structure : Ethyl ester and methylthio (SMe) substituent instead of methyl ester and SPh.
  • Properties: Lower molecular weight (162.25 g/mol vs.
  • Impact : The smaller SMe group reduces steric bulk, while the ethyl ester may alter solubility and volatility.

Functionalized Derivatives

Methyl 3-(3-Cyanophenyl)-2-Fluoro-3-(phenylthio)propanoate (3w)

  • Structure: Incorporates fluorine and cyano groups on the aromatic ring.
  • Properties: Higher molecular complexity (C${17}$H${15}$FNO$_2$S) and HRMS [M+H]$^+$ at 316.0814 .
  • Impact : Electron-withdrawing groups (F, CN) enhance electrophilicity, enabling applications in asymmetric catalysis or medicinal chemistry.

Methyl 2-Hydroxy-2-Methyl-3-(phenylthio)propanoate

  • Structure : Hydroxyl group replaces a methyl group on the quaternary carbon.
  • Properties : Introduces hydrogen-bonding capability (C${11}$H${14}$O$_3$S) .

Oxidation Products

Methyl 2-Methyl-2-(phenylsulfinyl)propanoate (L19)

  • Structure : Sulfur oxidized to sulfoxide (S=O).
  • Properties : Polar intermediate with chiral sulfur center .

Methyl 2-Methyl-2-(phenylsulfonyl)propanoate (L20)

  • Structure : Sulfur fully oxidized to sulfone (SO$_2$).
  • Properties : Higher thermal stability (white solid, 87% yield) and strong electron-withdrawing effects .
  • Impact: Useful as a stabilizing group in organometallic catalysis.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Yield Notable Spectral Features
Methyl 2-methyl-2-(phenylthio)propanoate C${11}$H${14}$O$_2$S 210.29 34–37 Ester, SPh, quaternary C 86% $^1$H NMR δ 1.49 (s, 6H)
Methyl 2-Methyl-3-(phenylthio)propanoate C${11}$H${14}$O$_2$S 210.29 Liquid Ester, β-SPh 14% $^1$H NMR δ 2.91 (t, SCH$_2$)
Ethyl 2-Methyl-2-(methylthio)propionate C$7$H${14}$O$_2$S 162.25 Liquid Ethyl ester, SMe N/A IR: 1715 cm$^{-1}$ (C=O)
Methyl 2-Chloro-2-(phenylthio)propanoate C${10}$H${11}$ClO$_2$S 230.70 N/A Cl, SPh, ester N/A $^1$H NMR δ 3.80 (q, CHCl)
Methyl 2-Methyl-2-(phenylsulfonyl)propanoate C${11}$H${14}$O$_4$S 258.29 N/A Sulfone, ester 87% $^13$C NMR δ 174.5 (C=O)

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the nucleophilic substitution of α-haloesters, such as methyl 2-bromo-2-methylpropanoate, with thiophenol under basic conditions. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the thiophenoxide ion attacks the electrophilic α-carbon of the haloester. Typical conditions employ polar aprotic solvents (e.g., dimethylformamide or acetonitrile) and inorganic bases like potassium carbonate or sodium hydride to deprotonate thiophenol.

Example Protocol
A mixture of methyl 2-bromo-2-methylpropanoate (1.0 equiv), thiophenol (1.2 equiv), and K2CO3\text{K}_2\text{CO}_3 (2.0 equiv) in acetonitrile is refluxed for 12–24 hours. Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Optimization and Yield Considerations

Yields for this method typically range from 70% to 85%, depending on the leaving group (bromo > chloro) and steric hindrance at the α-position. Gram-scale reactions demonstrate reproducibility, with no significant drop in efficiency.

Photoredox-Catalyzed S–S Bond Activation

Catalytic System and Substrate Scope

A novel approach utilizes photoredox catalysis to activate disulfide bonds, enabling coupling between methyl 2-chloropropanoate and diphenyl disulfide. The reaction employs NHN A1\text{NHN A1} (a phenoxazine-based catalyst) under blue LED irradiation, generating a thiyl radical intermediate that reacts with the α-chloroester.

Detailed Conditions

  • Catalyst : NHN A1\text{NHN A1} (20 mol%)

  • Base : Triethylamine (1.2 equiv)

  • Solvent : Acetonitrile

  • Reaction Time : 36 hours at 50°C

This method avoids stoichiometric bases and achieves moderate yields (60–75%), though scalability is limited by light penetration depth.

Esterification of 2-Methyl-2-(Phenylthio)Propanoic Acid

Acid-Catalyzed Fischer Esterification

The carboxylic acid precursor, 2-methyl-2-(phenylthio)propanoic acid, is esterified with methanol using H2SO4\text{H}_2\text{SO}_4 or HCl\text{HCl} as a catalyst. While straightforward, this method requires stringent drying and often achieves lower yields (50–65%) due to equilibrium limitations.

Steglich Esterification

A higher-yielding alternative employs N,NN,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for coupling with methanol. This method is particularly effective for acid-sensitive substrates, yielding 80–90% of the ester.

Comparative Analysis of Synthesis Methods

Method Reagents/Conditions Yield Advantages Limitations
Nucleophilic SubstitutionK2CO3\text{K}_2\text{CO}_3, CH₃CN, reflux70–85%Scalable, simple workupRequires toxic α-haloesters
Photoredox CatalysisNHN A1\text{NHN A1}, blue LED, 50°C60–75%Avoids strong basesLong reaction time, light dependence
Steglich EsterificationDCC, DMAP, CH₂Cl₂80–90%High yields, mild conditionsCostly reagents

Q & A

Q. What precautions are critical when handling derivatives prone to sulfoxide/sulfone formation?

  • Methodological Answer : Sulfoxide derivatives are hygroscopic and prone to exothermic decomposition. Use explosion-proof fume hoods, anti-static equipment, and inert solvents (e.g., dry THF). Monitor reactions with adiabatic calorimetry to detect runaway exotherms. Emergency quenching protocols (e.g., NH₄F/MeOH) mitigate risks .

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